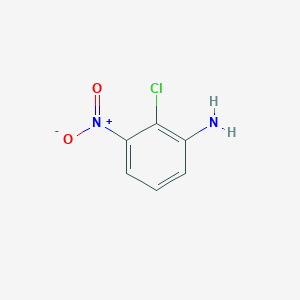

2-Chloro-3-nitroaniline

Übersicht

Beschreibung

2-Chloro-3-nitroaniline is a chemical compound with the molecular formula C6H5ClN2O2 . It is used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a nitro group. The average molecular mass is 172.569 Da . The structure of this compound can be influenced by the presence of other substituents and the conditions under which it is formed .Physical And Chemical Properties Analysis

This compound is a solid compound . Its melting point is 95-96 °C, and its predicted boiling point is 318.2±22.0 °C. The predicted density of this compound is 1.494±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Biodegradation

- Anaerobic Degradation by Microbial Strains: 2-Chloro-4-nitroaniline, a compound related to 2-Chloro-3-nitroaniline, is used in industrial and agricultural sectors. Two microbial strains, Geobacter sp. KT7 and Thauera aromatica KT9, can utilize this compound under anaerobic conditions, degrading it through different pathways. This process is significant for environmental bioremediation (H. D. Duc, 2019).

- Aerobic Degradation Pathway by Rhodococcus sp.: Rhodococcus sp. strain MB-P1 can degrade 2-Chloro-4-nitroaniline aerobically, transforming it into less toxic compounds. This indicates potential for treating contaminated environments (F. Khan et al., 2013).

Chemical Processes and Synthesis

- Synthesis Methods: Studies have explored efficient synthesis methods for 2-Chloro-4-nitroaniline, providing insights into the chemical processes involved in producing this compound, which could be applied to related chemicals like this compound (Zhang Ya-jing, 2002).

- Catalytic Reduction Research: Catalytic systems for reducing related compounds, such as 2-nitroaniline, have been explored. These findings are relevant for understanding the chemical properties and potential applications of this compound (K. Naseem et al., 2017).

Analytical and Material Science Applications

- Electrochemical Detection: Studies on β-cyclodextrin/silver nanoparticle composite-modified electrodes for detecting nitroaromatic compounds, including 2-nitroaniline and its isomers, suggest potential application in analytical chemistry (Xin Chen et al., 2012).

- Thermodynamic Properties: Research on the thermodynamics of related compounds, like 2-Chloro-4-nitroaniline, provides valuable data on their stability and behavior under different conditions, useful in material science and engineering (M. R. D. Silva et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

Nitro compounds, a class to which 2-chloro-3-nitroaniline belongs, are known to interact with various biological targets .

Mode of Action

Nitro compounds, in general, undergo various reactions, including reduction to amines . This suggests that this compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

A related compound, 2-chloro-4-nitroaniline, is known to undergo oxidative hydroxylation, initiating a catabolic pathway for degradation . It’s plausible that this compound might affect similar biochemical pathways.

Pharmacokinetics

The polar character of nitro compounds often results in lower volatility compared to similar compounds, which could impact the bioavailability of this compound .

Result of Action

Nitro compounds are known to have a full positive charge on nitrogen and a half-negative charge on each oxygen, which could influence their interactions with biological molecules .

Biochemische Analyse

Biochemical Properties

It is known that nitroaromatic compounds like 2-Chloro-3-nitroaniline can interact with various enzymes and proteins

Cellular Effects

Nitroaromatic compounds are known to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Nitroaromatic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently lacking

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Nitroaromatic compounds can be involved in various metabolic pathways, interacting with different enzymes and cofactors

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently lacking . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Eigenschaften

IUPAC Name |

2-chloro-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYQDOILKQVRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557542 | |

| Record name | 2-Chloro-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3970-41-0 | |

| Record name | 2-Chloro-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

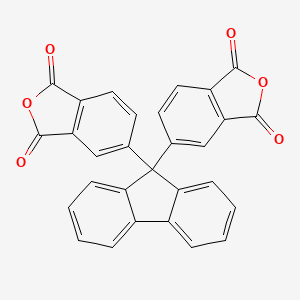

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

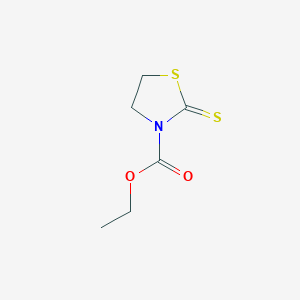

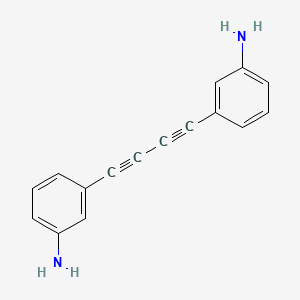

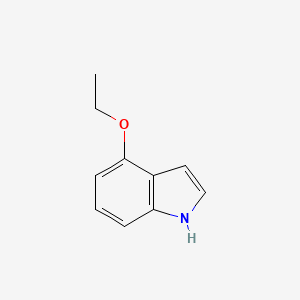

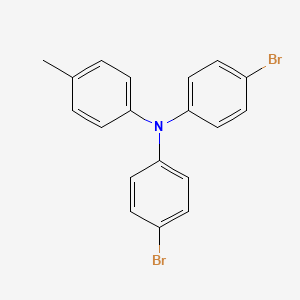

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.5]decan-8-amine](/img/structure/B1591035.png)